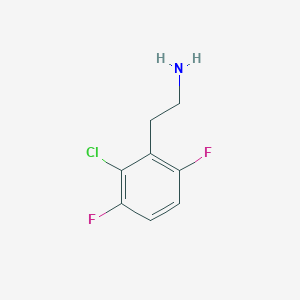
2-(2-Chloro-3,6-difluorophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-3,6-difluorophenyl)ethanamine is an organic compound with the molecular formula C8H8ClF2N It is a derivative of ethanamine, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3,6-difluorophenyl)ethanamine typically involves the reaction of 2-chloro-3,6-difluorobenzaldehyde with an amine source under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as the reducing agent in an organic solvent like dichloromethane . The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation, nitration, and reduction steps, followed by amination. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3,6-difluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding amine or alcohol, depending on the reducing agent used.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
2-(2-Chloro-3,6-difluorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3,6-difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)ethanamine
- 2-(2,5-Difluorophenyl)ethanamine
- 2-(2,6-Difluorophenyl)ethanamine
- 2-(3,4-Difluorophenyl)ethanamine
Uniqueness
2-(2-Chloro-3,6-difluorophenyl)ethanamine is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique substitution pattern may confer distinct physicochemical properties and biological activities compared to other difluorophenyl ethanamine derivatives .
Properties
CAS No. |
771581-93-2 |
|---|---|
Molecular Formula |
C8H8ClF2N |
Molecular Weight |
191.60 g/mol |
IUPAC Name |
2-(2-chloro-3,6-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8ClF2N/c9-8-5(3-4-12)6(10)1-2-7(8)11/h1-2H,3-4,12H2 |
InChI Key |
KRVZGBOOCQUQEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CCN)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















